methanone CAS No. 1114651-37-4](/img/structure/B2424407.png)
[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures, such as pyrazoline derivatives, are known to have a wide range of biological and pharmacological activities . They are heterocyclic chemical compounds with a nitrogen-based hetero-aromatic ring structure .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a heterocyclic ring structure, which is a key feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific substituents present on the molecule. These reactions often involve the formation or breaking of the heterocyclic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure. For example, they may differ in terms of solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Computational Studies
- The compound has been involved in research focusing on the synthesis of benzothiazines. In a study by Preet and Cannoo (2015), 1,4-benzothiazines were synthesized from 1,3-benzothiazolium cations and α-haloketones under ultrasonication, employing 5% sodium hydroxide. Computational studies, including density functional theory (DFT), were used to optimize geometry and correlate experimental and calculated values of bond parameters and NMR chemical shifts (Preet & Cannoo, 2015).
Antioxidant Properties
- Research has been conducted on derivatives of similar compounds for their antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives with bromine and analyzed their radical scavenging and antioxidant activities, comparing them to standard antioxidants like BHA and BHT (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimycobacterial Activity
- Fluorinated benzothiazolo imidazole compounds, similar to the compound , were studied for their antimycobacterial activity by Sathe et al. (2011). These compounds showed promising anti-microbial properties, which highlights the potential of related compounds in antimicrobial research (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Molecular Docking and DFT Studies
- Shahana and Yardily (2020) conducted studies on related compounds, focusing on structural optimization and theoretical vibrational spectra using density functional theory. These studies included molecular docking to understand the antibacterial activity of the compounds (Shahana & Yardily, 2020).
Cytotoxicity Testing
- Compounds related to 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-chlorophenyl)methanone have been synthesized and tested for cytotoxicity. Studies like those conducted by Công et al. (2020) on 2-aroylbenzofuran-3-ols offer insights into the potential cytotoxic effects of similar compounds (Công et al., 2020).
Crystal Structure and Conformational Analysis
- Research also includes the crystal structure and conformational analysis of similar compounds. For instance, studies by Huang et al. (2021) involved the analysis of molecular structures using X-ray diffraction and DFT, contributing to the understanding of physicochemical properties (Huang et al., 2021).
Clathrate Formation
- The role of edge-to-face interaction in clathrate formation involving benzothiazinone derivatives was explored by Eto et al. (2011). Such interactions are critical in the formation of inclusion complexes, offering insights into molecular interactions and host-guest chemistry (Eto et al., 2011).
Molecular Docking and Hirshfeld Surface Analysis
- Lakshminarayana et al. (2018) conducted molecular docking and Hirshfeld surface analysis on related compounds, offering insights into anti-cancer properties and intermolecular interactions (Lakshminarayana et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClFNO3S/c22-14-2-1-3-17(10-14)25-12-20(21(26)13-4-6-15(23)7-5-13)29(27,28)19-9-8-16(24)11-18(19)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZOSIRTKYZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)
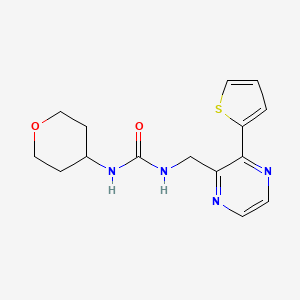
![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)
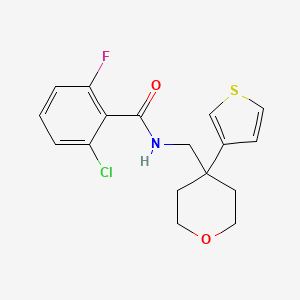

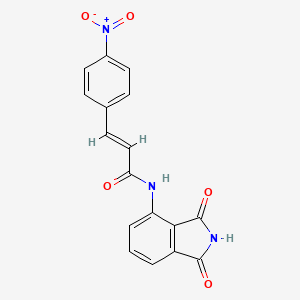

![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)
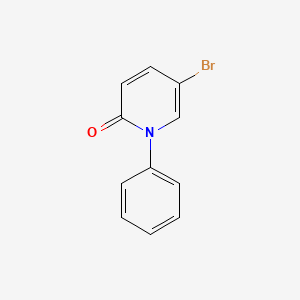
![(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2424340.png)
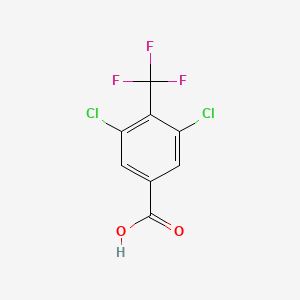
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2424342.png)
![3-(3,4-Dimethoxyphenyl)-2-(3-pyridylmethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2424345.png)

